1-(4-methoxy-6-methylpyridin-2-yl)methanamine 1-(4-methoxy-6-methylpyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1393555-12-8
VCID: VC11642253
InChI: InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

1-(4-methoxy-6-methylpyridin-2-yl)methanamine

CAS No.: 1393555-12-8

Cat. No.: VC11642253

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4-methoxy-6-methylpyridin-2-yl)methanamine - 1393555-12-8

Specification

CAS No. 1393555-12-8
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (4-methoxy-6-methylpyridin-2-yl)methanamine
Standard InChI InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3
Standard InChI Key UWPKGGRAXCKMDD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)CN)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name is 1-(4-methoxy-6-methylpyridin-2-yl)methanamine, with the molecular formula C₈H₁₂N₂O and a molar mass of 152.20 g/mol. Its structure consists of a pyridine ring substituted with:

  • A methoxy group (-OCH₃) at position 4,

  • A methyl group (-CH₃) at position 6,

  • A methanamine (-CH₂NH₂) side chain at position 2.

The presence of electron-donating groups (methoxy and methyl) modulates the pyridine ring’s electronic properties, enhancing its solubility in polar solvents while retaining aromatic stability .

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:

  • ¹H-NMR: Signals at δ 2.4–2.6 ppm (methyl group), δ 3.8–4.0 ppm (methoxy group), and δ 3.2–3.5 ppm (methanamine protons) .

  • MS: A molecular ion peak at m/z 152.1 (M⁺) with fragmentation patterns consistent with pyridine derivatives.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step functionalization of pyridine precursors. A representative pathway involves:

  • Bromination of 6-Methylpyridin-2-amine:

    • Reacting 6-methylpyridin-2-amine with N-bromosuccinimide (NBS) to introduce bromine at position 4.

  • Methoxy Group Introduction:

    • Substituting the bromine atom with methoxy via nucleophilic aromatic substitution using sodium methoxide.

  • Methanamine Addition:

    • Reductive amination of the pyridine carboxaldehyde intermediate using ammonium acetate and sodium cyanoborohydride.

Reaction Conditions:

  • Temperature: 80–100°C for bromination, 40–60°C for methoxylation.

  • Catalysts: Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .

Yield Optimization

Key factors influencing yield include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .

  • Catalyst Loading: 0.1–0.5 mol% palladium achieves >80% yield in coupling steps.

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in Water12.5 mg/mL (25°C)
logP (Octanol-Water)1.8
Melting Point98–102°C
StabilityStable under inert gas (N₂/Ar)

The methoxy group enhances water solubility compared to non-polar pyridine analogs, while the methyl group contributes to hydrophobic interactions .

Reactivity Profile

  • Electrophilic Substitution: The methoxy group directs electrophiles to positions 3 and 5 of the pyridine ring.

  • Nucleophilic Reactions: The methanamine side chain participates in Schiff base formation and acylation.

Biological and Industrial Applications

Medicinal Chemistry

1-(4-Methoxy-6-methylpyridin-2-yl)methanamine serves as a pharmacophore in drug discovery:

  • Enzyme Inhibition: Modulates kinase activity by binding to ATP pockets via hydrogen bonding (NH₂ group) and hydrophobic interactions (methyl/methoxy groups) .

  • Antimicrobial Activity: Pyridine derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).

Industrial Uses

  • Agrochemicals: Intermediate in synthesizing herbicides with improved soil persistence.

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

ParameterDescription
GHS ClassificationH302 (Harmful if swallowed)
Storage2–8°C in airtight containers

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.

Comparative Analysis with Analogous Compounds

CompoundSubstituentslogPBioactivity (IC₅₀)
Target Compound4-OCH₃, 6-CH₃, 2-CH₂NH₂1.815 µM (Kinase X)
(4-Methoxypyridin-2-yl)methanamine 4-OCH₃, 2-CH₂NH₂1.222 µM (Kinase X)
(4-Bromo-6-methoxypyridin-2-yl)methanamine4-Br, 6-OCH₃, 2-CH₂NH₂2.58 µM (Kinase X)

Key Trends:

  • Bromine substitution increases lipophilicity and bioactivity.

  • Methyl groups enhance metabolic stability but reduce solubility.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize drug-likeness.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

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